molecular formula C22H38O5 B1682063 Unoprostone CAS No. 120373-36-6

Unoprostone

Cat. No.: B1682063
CAS No.: 120373-36-6
M. Wt: 382.5 g/mol
InChI Key: TVHAZVBUYQMHBC-SNHXEXRGSA-N
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Description

Unoprostone isopropyl (marketed as Rescula®) is a synthetic docosanoid derivative originally approved for treating primary open-angle glaucoma (POAG) and ocular hypertension (OH). Unlike traditional prostaglandin analogues (PGAs), which are 20-carbon eicosanoids, this compound is a 22-carbon docosanoid derived from docosahexaenoic acid . It lowers intraocular pressure (IOP) primarily by enhancing trabecular meshwork (TM) outflow, a mechanism distinct from other PGAs that predominantly act on uveoscleral pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: Unoprostone is synthesized through a series of chemical reactions starting from docosahexaenoic acid. The synthetic route involves multiple steps, including esterification, reduction, and cyclization reactions. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes rigorous quality control measures to ensure the consistency and safety of the final product. The production methods are designed to be cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: Unoprostone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties .

Common Reagents and Conditions: Common reagents used in the chemical reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. The reaction conditions often involve specific temperatures, pressures, and pH levels to achieve the desired outcomes .

Major Products Formed: The major products formed from the chemical reactions of this compound include its isopropyl ester (this compound isopropyl) and various hydroxylated derivatives. These products are crucial for the compound’s therapeutic applications .

Scientific Research Applications

Treatment of Ocular Hypertension and Glaucoma

Unoprostone is primarily indicated for patients with primary open-angle glaucoma and ocular hypertension. Clinical studies have demonstrated its efficacy in significantly reducing IOP:

StudySample SizeTreatment DurationIOP Reduction (mm Hg)Adverse Effects
Yamamoto et al. 1658 weeks-3.9 (15%)Mild stinging
Aung et al. 284+4 weeks-4.9 (20%)Similar to placebo
Jampel et al. 2008 weeks-3.0 (14%)Increased stinging

These results indicate that this compound can effectively lower IOP comparable to other treatments like latanoprost and timolol, with a favorable safety profile.

Neuroprotective Effects

This compound has also been investigated for its neuroprotective properties, particularly in conditions like retinitis pigmentosa. A study involving patients with retinitis pigmentosa demonstrated that this compound treatment preserved macular sensitivity and improved blood flow compared to untreated eyes:

StudySample SizeTreatment DurationMacular Sensitivity Improvement (%)
Takahashi et al. 171 yearSignificant improvement in treated eyes

This suggests that this compound may provide dual benefits: lowering IOP and protecting retinal cells from degeneration.

Case Studies

Several case studies have highlighted the effectiveness of this compound in various patient populations:

  • Case Study 1 : A patient with refractory glaucoma experienced a significant reduction in IOP after switching to this compound from another prostaglandin analog, demonstrating its potential as an alternative therapy .
  • Case Study 2 : In a cohort of patients with normal-tension glaucoma, this compound was shown to improve ocular blood flow, which may contribute to its neuroprotective effects .

Safety Profile

This compound is generally well-tolerated, with mild ocular adverse effects such as burning or stinging reported more frequently than with placebo treatments. Serious adverse events are rare, making it a viable option for long-term management of elevated IOP .

Mechanism of Action

Unoprostone exerts its effects by increasing the outflow of aqueous humor through the trabecular meshwork and uveoscleral pathways. The compound activates calcium-activated potassium channels (BK channels) and chloride channels (CIC-2), leading to increased trabecular meshwork outflow. This mechanism helps to reduce elevated intraocular pressure, which is crucial for managing glaucoma and ocular hypertension .

Comparison with Similar Compounds

Structural and Pharmacological Comparisons

Molecular Structure and Receptor Affinity

Unoprostone’s 22-carbon chain and lack of a hydroxyl group at carbon 15 distinguish it from other PGAs (Table 1). This structural difference results in low affinity for the prostaglandin FP receptor, unlike latanoprost, travoprost, and tafluprost, which exhibit strong FP receptor binding .

Table 1: Structural and Pharmacological Profiles

Compound Carbon Chain FP Receptor Affinity Primary Mechanism of Action
This compound 22 (docosanoid) Low Trabecular outflow; BK/ClC-2 channel activation
Latanoprost 20 (eicosanoid) High Uveoscleral outflow; FP receptor activation
Tafluprost 20 (fluorinated) Very High Uveoscleral outflow; FP receptor activation
Travoprost 20 High Uveoscleral outflow; FP receptor activation
Bimatoprost 20 Moderate Uveoscleral outflow; FP receptor activation

Mechanisms of Action

  • This compound: Activates calcium-sensitive BK and ClC-2 channels in TM cells, increasing conventional outflow. It also inhibits endothelin-1-induced TM contractions .
  • Other PGAs : Activate FP receptors, upregulating matrix metalloproteinases (MMPs) to remodel extracellular matrix (ECM) in uveoscleral pathways .

Efficacy in IOP Reduction

This compound demonstrates moderate IOP reduction compared to other PGAs (Table 2). Clinical studies report:

  • Monotherapy: 0.15% this compound (BID) reduces IOP by ~20%, less effective than latanoprost (0.005%, QD; ~30% reduction) .
  • Adjunctive Therapy: Combined with timolol, this compound provides ~2 mmHg additional IOP reduction, inferior to latanoprost’s ~5–7 mmHg .

Table 2: Efficacy in IOP Reduction

Study (Evidence) Compound IOP Reduction (mmHg) Regimen
This compound + beta-blocker 3–4 (improved further with latanoprost) BID
This compound + timolol ~2 BID
Latanoprost ~30% reduction QD
Travoprost acid Higher than latanoprost QD

Table 3: Adverse Event Profiles

Compound Common Adverse Events Iris Color Change Incidence
This compound Burning/stinging, hyperemia 0.15%
Latanoprost Conjunctival hyperemia, lash growth 5–15%
Bimatoprost Periocular pigmentation, lash growth 10–45%

Neuroprotective and Additional Effects

This compound demonstrates unique neuroprotective properties:

  • Retinal Protection : Inhibits oxidative stress- and light-induced photoreceptor death by activating BK channels .

Biological Activity

Unoprostone, a synthetic prostaglandin analog, is primarily used in ophthalmology for the management of intraocular pressure (IOP) in conditions such as open-angle glaucoma and ocular hypertension. This article delves into the biological activity of this compound, examining its mechanisms of action, therapeutic efficacy, and safety profile based on diverse research findings.

This compound operates primarily through the following mechanisms:

  • Increased Aqueous Humor Outflow : this compound enhances aqueous humor outflow via the uveoscleral pathway, similar to other prostaglandin analogs. Studies indicate that it significantly increases outflow facility in patients with ocular hypertension (OHT) and primary open-angle glaucoma (POAG) .
  • Calcium Channel Modulation : this compound affects calcium dynamics in trabecular meshwork cells. It inhibits endothelin-1 (ET-1)-induced increases in intracellular calcium by activating large-conductance potassium (BK) channels, thereby promoting trabecular meshwork relaxation and enhancing outflow .
  • Neuroprotective Effects : Research suggests that this compound may provide neuroprotective benefits by improving blood flow within the retina and reducing oxidative stress. This is particularly evident in studies involving retinitis pigmentosa (RP), where this compound treatment preserved macular function .

Clinical Efficacy

This compound has demonstrated significant efficacy in lowering IOP. Below is a summary of key clinical studies:

Study Participants Duration Treatment IOP Reduction Notes
Tsukamoto et al. (2002)48 (POAG, OHT)8 weeksThis compound 0.12% BID vs Latanoprost 0.005% QD-3.3 mm Hg (14%) vs -6.7 mm Hg (28%)No significant difference
Jampel et al. (2002)165 (POAG, OHT)8 weeksThis compound 0.15% BID vs Latanoprost 0.005% QD-3.9 mm Hg (15%) vs -7.2 mm Hg (28%)Increased stinging with this compound
Aung et al. (2002)28 (POAG, OHT)8 weeksThis compound BID vs Latanoprost QD-4.9 mm Hg (20%) vs -6.1 mm Hg (25%)Similar outcomes
Stewart et al. (2004)33 (POAG, OHT)12 weeksThis compound 0.15% BID vs Brimonidine 0.2% BID-3.0 mm Hg vs -3.1 mm HgComplete diurnal IOP reduction with this compound

These studies indicate that while this compound may not always achieve the same level of IOP reduction as some other treatments like latanoprost, it remains an effective option with a unique mechanism of action.

Safety Profile

This compound has been generally well-tolerated in clinical settings:

  • Adverse Events : The most common side effects include mild ocular irritation and stinging upon instillation . Serious adverse events are rare but can include corneal lesions and systemic reactions such as personality disorders .
  • Systemic Absorption : this compound exhibits low systemic absorption, with peak plasma concentrations remaining below 1.5 ng/mL post-administration, minimizing systemic side effects .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound beyond IOP reduction:

  • Retinitis Pigmentosa : A study involving RP patients showed that treatment with this compound improved macular blood flow and maintained visual function over one year compared to untreated controls . This suggests a possible role for this compound in neuroprotection within the retina.

Q & A

Basic Research Questions

Q. What is the molecular mechanism of action of Unoprostone in reducing intraocular pressure (IOP)?

this compound, a synthetic prostaglandin F2α analog, primarily activates FP prostanoid receptors, enhancing uveoscleral outflow of aqueous humor. Methodologically, in vitro studies using human trabecular meshwork cells and in vivo tonometry in animal models (e.g., monkey eyes) are employed to quantify IOP reduction. Dose-response curves and receptor-binding assays validate specificity .

Q. What experimental models are used to evaluate this compound’s pharmacokinetics and efficacy?

Preclinical studies often use normotensive and hypertensive animal models (e.g., rabbits, monkeys) with induced ocular hypertension. Key metrics include IOP measurements via tonometry at standardized intervals (e.g., 4-hourly for 24 hours). Human trials involve randomized controlled designs with washout periods to isolate drug effects, as seen in Tsukamoto et al. (2000), where switching from this compound to Latanoprost required a 3-week washout .

Q. How do researchers control for confounding variables in this compound clinical trials?

Stratified randomization by glaucoma type (e.g., primary open-angle vs. normal-tension glaucoma) and strict inclusion/exclusion criteria (e.g., baseline IOP, prior therapy) are critical. For example, Tsukamoto et al. (2000) excluded patients with recent surgery or non-compliance, ensuring homogeneity .

Advanced Research Questions

Q. How do methodological differences in study design explain contradictory findings between this compound and Latanoprost efficacy studies?

Discrepancies often arise from variations in sample size, follow-up duration, and endpoint definitions. For instance, Tsukamoto et al. (2000) reported a mean IOP reduction of 2.5 mmHg with this compound monotherapy, whereas Serle et al. (1998) in monkeys observed a 4.0 mmHg reduction. Differences in species-specific FP receptor expression and measurement timing (e.g., single vs. diurnal IOP readings) may account for these variances .

Q. What statistical approaches are optimal for analyzing longitudinal IOP data in this compound trials?

Mixed-effects models account for repeated measures and inter-individual variability. Sensitivity analyses (e.g., per-protocol vs. intention-to-treat) address missing data bias. Tsukamoto et al. (2000) used paired t-tests for pre/post-IOP comparisons but lacked adjustment for multiple testing, a limitation noted in subsequent critiques .

Q. How can researchers address the limited long-term safety data for this compound in combination therapies?

Retrospective cohort studies with extended follow-up (≥5 years) and adverse event registries are recommended. Meta-analyses pooling data from smaller trials (e.g., Japan’s post-marketing surveillance) can identify rare side effects. Subgroup analyses by demographics (e.g., age >60 years) improve clinical relevance .

Q. Methodological Recommendations

  • Experimental Design : Use crossover designs with washout periods to compare this compound with other prostaglandin analogs. Ensure endpoint standardization (e.g., diurnal IOP curves vs. single measurements) .
  • Data Analysis : Apply Bonferroni corrections for multiple comparisons in IOP studies to reduce Type I errors .
  • Reporting : Follow CONSORT guidelines for clinical trials, detailing attrition rates and protocol deviations .

Properties

IUPAC Name

(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-(3-oxodecyl)cyclopentyl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H38O5/c1-2-3-4-5-8-11-17(23)14-15-19-18(20(24)16-21(19)25)12-9-6-7-10-13-22(26)27/h6,9,18-21,24-25H,2-5,7-8,10-16H2,1H3,(H,26,27)/b9-6-/t18-,19-,20+,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVHAZVBUYQMHBC-SNHXEXRGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)CCC1C(CC(C1CC=CCCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC(=O)CC[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H38O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80905120
Record name Unoprostone
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Molecular Weight

382.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120373-36-6
Record name Unoprostone
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Record name Unoprostone [INN]
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Record name Unoprostone
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Record name 5-Heptenoic acid, 7-((1R,2R,3R,5S)-3,5-dihydroxy-2-(3-oxodecyl)cyclopentyl)-, (5Z)-
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Retrosynthesis Analysis

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